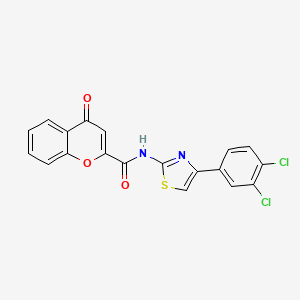
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide is an organic compound characterized by its complex structure, which includes multiple benzoyl and benzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives with benzoyl chloride, followed by subsequent amidation reactions. The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process. The final product is purified through recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles such as amines or alcohols replace the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoyl derivatives.
科学的研究の応用
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
N-Benzoylbenzamide: Lacks the additional benzoyl groups present in 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide.
4-Benzoylbenzamide: Contains only one benzoyl group, making it less complex.
N-(2-Benzoyl-p-tolyl)benzamide: Similar structure but with fewer benzoyl groups.
Uniqueness
This compound is unique due to its multiple benzoyl and benzamide groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
特性
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROZPKOKKNUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2470768.png)



![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2470774.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2470775.png)
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)
![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)
